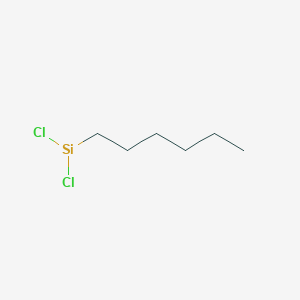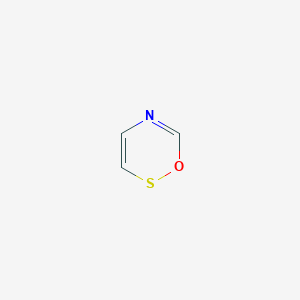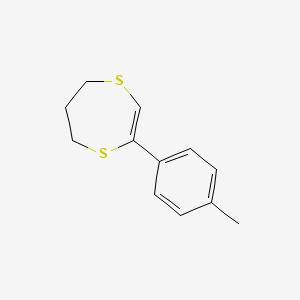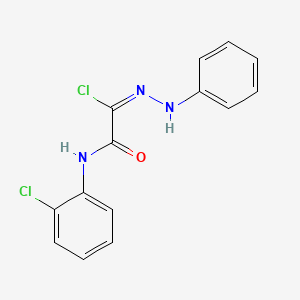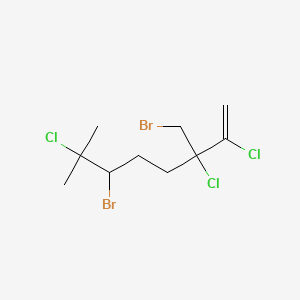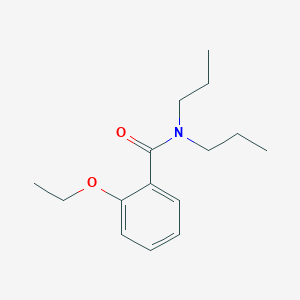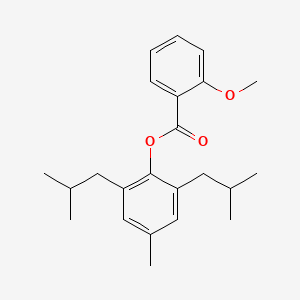
1,2-Diamino-1,2-dideoxy-D-mannitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diamino-1,2-dideoxy-D-mannitol is a unique compound with the molecular formula C6H16N2O4 It is a derivative of D-mannitol, where two hydroxyl groups are replaced by amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Diamino-1,2-dideoxy-D-mannitol typically involves the selective amination of D-mannitol. One common method includes the use of protective groups to selectively protect hydroxyl groups, followed by the introduction of amino groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of biocatalysts is also explored to achieve more environmentally friendly production processes.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diamino-1,2-dideoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amino compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Diamino-1,2-dideoxy-D-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1,2-Diamino-1,2-dideoxy-D-mannitol exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1,2-Diamino-1,2-dideoxy-D-glucitol: Similar structure but derived from D-glucose.
1,4-Diamino-1,4-dideoxy-D-mannitol: Differing in the position of amino groups.
Uniqueness: 1,2-Diamino-1,2-dideoxy-D-mannitol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C6H16N2O4 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-5,6-diaminohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C6H16N2O4/c7-1-3(8)5(11)6(12)4(10)2-9/h3-6,9-12H,1-2,7-8H2/t3-,4-,5-,6-/m1/s1 |
InChI-Schlüssel |
ZEAXKJFWPXPWAO-KVTDHHQDSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)N |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


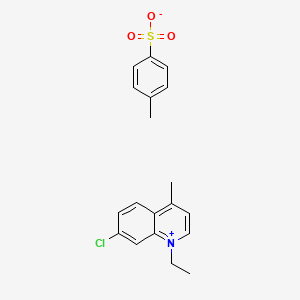
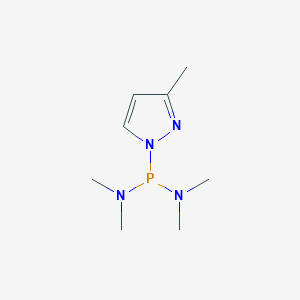
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)

